N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Lipophilicity Physicochemical properties Drug design

Researchers requiring an isomeric negative control for PANK3 enzymatic and cellular assays often face cross-contamination risks from imprecise synthesis. This exact 2-isopropylphenyl regioisomer ensures reliable baseline data. - Chemically matched negative control: the 2-isopropylphenyl substitution pattern is incompatible with PANK3 inhibition, while the 4-isopropylphenyl analog shows potent activity (IC50 = 28 nM). - Physicochemical calibrant: XLogP3-AA 3.1, 4 H-bond acceptors, 4 rotatable bonds define a narrow lipophilicity and flexibility window for CNS and intracellular target-focused library design. - Pyrrolidine pKa ~11.3: a defined basicity footprint enabling systematic SAR exploration of amine ring size effects on potency and selectivity.

Molecular Formula C18H22N4O
Molecular Weight 310.401
CAS No. 1396880-01-5
Cat. No. B2773327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396880-01-5
Molecular FormulaC18H22N4O
Molecular Weight310.401
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3
InChIInChI=1S/C18H22N4O/c1-13(2)14-7-3-4-8-15(14)19-18(23)16-9-10-17(21-20-16)22-11-5-6-12-22/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,19,23)
InChIKeyCDVARXAFMISXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Identity & Computed Properties


N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396880-01-5) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, featuring a 2-isopropylphenyl group at the carboxamide nitrogen and a pyrrolidin-1-yl substituent at the 6-position of the pyridazine core [1]. The compound has a molecular formula of C₁₈H₂₂N₄O, a molecular weight of 310.4 g/mol, a computed XLogP3-AA of 3.1, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These baseline physicochemical descriptors, derived from its validated InChIKey (CDVARXAFMISXGW-UHFFFAOYSA-N), define its core identity and differentiate it from analogs with alternative substitution patterns on the pyridazine or anilide ring [1].

N-(2-Isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Non-Interchangeability with Analogs


The selectivity and physicochemical profile of pyridazine-3-carboxamides are exquisitely sensitive to even minor variations in the N-aryl and C6 substituents. For instance, shifting the isopropyl group from the 2-position to the 4-position on the phenyl ring, or replacing the pyrrolidine with a piperazine or pyrazole, can alter lipophilicity, hydrogen-bonding capacity, and steric bulk, leading to profoundly different target engagement, metabolic stability, and solubility outcomes [1][2]. The target compound's unique combination of a 2-isopropylphenyl amide and a pyrrolidin-1-yl pyridazine defines its specific chemical space; substituting a close analog without comparative data risks introducing unforeseen liabilities in assay performance, selectivity, or physicochemical behavior, thereby compromising reproducibility and program integrity [2].

N-(2-Isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Evidence vs. Closest Analogs


Lipophilicity vs. Pyrazole Analog

The computed lipophilicity (XLogP3-AA) of the target compound is 3.1, compared to a predicted XLogP3-AA of approximately 2.4 for the direct analog 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide, representing a ΔlogP of ~0.7 log units [1][2]. This difference arises from the replacement of the hydrophobic pyrrolidine ring with a more polar pyrazole substituent, which reduces overall lipophilicity and may alter membrane permeability and metabolic clearance [2].

Lipophilicity Physicochemical properties Drug design

Hydrogen Bond Capacity vs. Piperidine Analog

The target compound contains four hydrogen bond acceptors (HBA), contributed by the pyridazine nitrogens, the carboxamide oxygen, and the pyrrolidine nitrogen. In contrast, an analog where pyrrolidine is replaced by piperidine, such as N-(2-isopropylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, would retain four HBAs but differs in steric bulk and basicity (pyrrolidine pKa ~11.3 vs. piperidine pKa ~11.2), leading to subtle but measurable differences in charge state at physiological pH and potential off-target pharmacology [1][2]. No direct experimental HBA comparison data are available; this inference is based on the fundamental structural divergence.

Hydrogen bonding Target engagement Structure-based design

Rotatable Bond Count vs. Rigidified Analogs

The target compound possesses four rotatable bonds, a descriptor linked to conformational entropy and oral bioavailability. A structurally rigidified analog, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide, contains only three rotatable bonds due to the restricted rotation of the pyrazole ring [1][2]. This increase in flexibility can affect binding thermodynamics (ΔG = ΔH - TΔS) and may lead to different target residence times or selectivity profiles, despite similar potency in primary assays [2].

Conformational flexibility Entropy penalty Drug-likeness

Positional Isomerism: 2- vs. 4-Isopropylphenyl in PANK

In the isopropylphenyl pyridazine series targeting pantothenate kinase (PANK), the position of the isopropyl substituent on the anilide ring is a critical determinant of potency. The 4-isopropylphenyl analogue in the PANK series achieved nanomolar IC50 values (e.g., compound 32, PANK3 IC50 = 28 nM), while the 2-isopropylphenyl regioisomer, which corresponds to the core of the target compound, is predicted to have significantly reduced activity based on SAR trends, though exact IC50 values for the target compound are unreported [1]. This positional effect is attributed to steric clash with the PANK3 active site residues, underscoring that the 2-isopropylphenyl substitution pattern defines a distinct activity cliff that cannot be extrapolated from 4-substituted analogs [1].

Positional isomerism Kinase inhibition Pantothenate kinase

Limited Bioactivity Data vs. Well-Characterized Analogs

A search of primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) as of April 2026 yields no quantitative bioactivity data (IC50, EC50, Ki, etc.) for N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide [1][2]. In contrast, structurally related pyridazine-3-carboxamides, such as those in the PANK inhibitor series, have extensive, publicly available SAR data, including enzymatic and cellular IC50 values, selectivity profiles, and pharmacokinetic parameters [3]. This data scarcity means that the target compound's selectivity, off-target activity, and in vivo behavior are entirely uncharacterized, representing a significant scientific risk for any program assuming interchangeability with better-characterized analogs [3].

Data availability Reproducibility Procurement risk

N-(2-Isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: Application Scenarios


PANK3 Assay Negative Control

Based on the SAR evidence that the 2-isopropylphenyl substitution pattern is incompatible with PANK3 inhibition, while the 4-isopropylphenyl analog is a potent inhibitor (IC50 = 28 nM), the target compound can serve as a chemically matched negative control in PANK3 enzymatic and cellular assays [1]. This application requires procurement of the exact 2-isopropylphenyl regioisomer to maintain isomeric purity and avoid cross-contamination that could confound data interpretation [1].

Physicochemical Property Standard for Library Design

With a defined XLogP3-AA of 3.1, four hydrogen bond acceptors, and four rotatable bonds, the compound can function as a physicochemical calibrant for optimizing high-throughput screening libraries, particularly when establishing lipophilicity and flexibility boundaries for CNS or intracellular target-focused sets [1]. Its specific combination of computed properties fills a narrow space that is distinct from the more polar pyrazole or piperidine analogs [2].

Synthetic Intermediate for C6 SAR Exploration

The target compound's pyrrolidine moiety provides a defined steric and basicity footprint (pKa ~11.3) that can be systematically varied to probe the effects of amine ring size and substitution on potency, selectivity, and pharmacokinetics, leveraging the broader SAR context from the isopropylphenyl pyridazine class [1][2]. This scenario is appropriate when in-house profiling will generate the missing bioactivity data that are publicly unavailable [1].

In Silico Validation of 2-Substituted Phenyl Amide Conformations

The lack of experimental activity data makes this compound a valuable test case for validating computational models (e.g., docking, free energy perturbation) that predict the impact of 2-isopropylphenyl vs. 4-isopropylphenyl substitution on target binding. Its well-defined computed descriptors (InChIKey, SMILES, 3D conformer) allow rigorous in silico hypothesis testing before committing to synthesis or biological assays [1].

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